7-Ethyl-6-azaspiro[3.4]octane
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Overview
Description
7-Ethyl-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. This process typically employs conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Ethyl-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Similar in structure but lacks the ethyl group at the 7-position.
6-Azaspiro[3.4]octane: Another related compound with a similar spirocyclic framework.
Uniqueness
7-Ethyl-6-azaspiro[3.4]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
7-ethyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C9H17N/c1-2-8-6-9(7-10-8)4-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
YFFCRLWHIJXNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCC2)CN1 |
Origin of Product |
United States |
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